10alpha-Hydroxyepigambogic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 10alpha-Hydroxyepigambogic acid can be synthesized through various organic reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Garcinia hanburyi using solvent extraction methods .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia hanburyi. The plant material is processed using solvents to isolate the compound, followed by purification steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 10alpha-Hydroxyepigambogic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction and substitution produce various modified compounds .
Scientific Research Applications
10alpha-Hydroxyepigambogic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in organic synthesis and analytical chemistry.
Biology: The compound is studied for its biological activities, including its effects on cellular processes.
Medicine: Research focuses on its potential anti-tumor properties and its role in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control
Mechanism of Action
The mechanism of action of 10alpha-Hydroxyepigambogic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in tumor growth and proliferation. The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
10alpha-Hydroxyepigambogic acid is part of a family of compounds with similar structures and properties. Some of the similar compounds include:
Gambogic acid: Known for its potent anti-cancer properties.
Isogambogic acid: Similar in structure but with different functional groups.
Neogambogic acid: Another derivative with unique biological activities.
These compounds share a common core structure but differ in their specific functional groups and biological activities, making this compound unique in its specific applications and effects.
Properties
Molecular Formula |
C38H46O9 |
---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(E)-4-[(2S,8S,15S,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13+/t24-,25?,27+,29-,36-,37?,38-/m0/s1 |
InChI Key |
LJUARHDVFLLQMF-DEGHYDMZSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H](C3=O)[C@H]([C@@H]6CC4C(OC5(C6=O)C/C=C(\C)/C(=O)O)(C)C)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Origin of Product |
United States |
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